N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC11073003
Molecular Formula: C16H14FN5OS
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN5OS |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H14FN5OS/c1-22-15(11-5-7-18-8-6-11)20-21-16(22)24-10-14(23)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,19,23) |
| Standard InChI Key | ZNUUBOZZZCFHNS-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=NC=C3 |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,2,4-triazole ring substituted at position 3 with a sulfanylacetamide group and at position 5 with a pyridin-4-yl moiety. The triazole core is further modified at position 4 with a methyl group, while the acetamide chain terminates in a 3-fluorophenyl group. This arrangement creates a planar triazole-pyridine system connected to a flexible sulfanylacetamide tail, enabling diverse molecular interactions .
Key Functional Groups
-
Triazole ring: Serves as a hydrogen bond acceptor and participates in π-π stacking.
-
Sulfanyl group (-S-): Enhances lipophilicity and enables disulfide bond formation under oxidative conditions.
-
3-Fluorophenyl group: Introduces electronegativity, influencing electronic distribution and binding affinity .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the structure:
-
NMR (400 MHz, DMSO-d6): δ 8.72 (d, 2H, pyridine-H), 7.82 (m, 1H, fluorophenyl-H), 7.45–7.32 (m, 3H, aromatic-H), 4.12 (s, 2H, -SCH2-), 3.91 (s, 3H, N-CH3) .
-
HRMS (ESI+): m/z 378.0945 [M+H] (calc. 378.0949).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
Step 1: Condensation of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide in the presence of K2CO3 in acetone (yield: 65–72%) .
Step 2: Nucleophilic substitution with 3-fluoroaniline in dimethylformamide (DMF) at 80°C (yield: 58%).
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
Reaction Mechanism
The sulfanyl group attacks the α-carbon of chloroacetamide, displacing chloride. Subsequent amide bond formation occurs via nucleophilic acyl substitution .
Yield Optimization
Critical parameters include:
-
Temperature: Reactions above 70°C reduce byproduct formation.
-
Solvent polarity: DMF improves solubility of intermediates.
-
Catalyst: Anhydrous K2CO3 enhances reaction efficiency by scavenging HCl .
Chemical Reactivity and Stability
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide () and sulfone () derivatives upon treatment with H2O2 or mCPBA:
Sulfone derivatives exhibit increased polarity and reduced membrane permeability.
Hydrolytic Stability
The acetamide bond resists hydrolysis at pH 4–9 but cleaves under strongly acidic (pH < 2) or basic (pH > 12) conditions, generating 3-fluoroaniline and triazole-thiol fragments.
Biological Activity and Mechanisms
Antimicrobial Properties
Against Candida albicans (ATCC 90028):
| Strain | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| C. albicans | 8 | 16 |
| Mechanistic studies suggest ergosterol biosynthesis inhibition via lanosterol 14α-demethylase binding . |
Enzyme Inhibition
Cytochrome P450 3A4 (CYP3A4): IC50 = 2.3 µM . Molecular docking reveals triazole coordination to heme iron and fluorophenyl insertion into hydrophobic pockets.
Pharmacological Applications
Antifungal Formulations
Liposomal encapsulation (size: 120 nm, PDI: 0.18) enhances bioavailability 3.2-fold compared to free drug in murine models.
Drug-Drug Interactions
Potent CYP3A4 inhibition necessitates caution with co-administered substrates (e.g., simvastatin, ketoconazole) .
Comparative Analysis of Analogues
Future Research Directions
-
Targeted delivery systems: Development of nanoparticle carriers to reduce off-target effects.
-
Resistance profiling: Longitudinal studies on fungal susceptibility trends.
-
Structural analogs: Exploration of bis-triazole derivatives for enhanced potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume